molecular formula C22H26Br2N2 B12728848 Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide CAS No. 102584-23-6

Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide

Cat. No.: B12728848
CAS No.: 102584-23-6
M. Wt: 478.3 g/mol
InChI Key: JJSSKMUAIIPVRK-UHFFFAOYSA-L
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Description

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) is a chemical compound known for its unique structure and properties. It is a type of pyridinium salt, which is a class of compounds widely used in various fields of chemistry and industry. The compound has a molecular formula of C22H26Br2N2 and a molecular weight of 478.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) typically involves the reaction of pyridine derivatives with p-phenylenedimethylene dibromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for large-scale production. The purity of the final product is often ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce pyridinium hydrides .

Scientific Research Applications

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) has several applications in scientific research:

Mechanism of Action

The mechanism by which pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) exerts its effects involves interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. The compound may also inhibit certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, pyridinium, 1,1’-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide) is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

102584-23-6

Molecular Formula

C22H26Br2N2

Molecular Weight

478.3 g/mol

IUPAC Name

1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide

InChI

InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

JJSSKMUAIIPVRK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-]

Origin of Product

United States

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